1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
The compound 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a 1,2,4-triazole moiety and a tetrahydro-2H-pyran (THP) substituent. The triazole group is a well-established pharmacophore in antifungal agents, while the THP ring may enhance solubility and metabolic stability compared to aromatic substituents .
Properties
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)12(7-18-9-14-8-15-18)17-13(19)16-11-3-5-20-6-4-11/h8-12H,3-7H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRQRYRLUPSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic derivative that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring and a tetrahydropyran unit, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial and fungal strains. For example, derivatives of triazoles have been documented to inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Activity
Triazole-containing compounds have shown promising anticancer activity. Studies have demonstrated that modifications to the triazole structure can enhance cytotoxic effects against cancer cell lines. The specific compound has not been extensively studied in isolation; however, related compounds have exhibited significant activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
The mechanisms by which triazole derivatives exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in fungal cells where they inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives including similar structures to our compound showed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating strong antimicrobial activity .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that certain triazole derivatives had IC50 values in the low micromolar range against MCF-7 and Bel-7402 cells. This suggests that our compound may also possess similar cytotoxic properties due to its structural similarities .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The compound’s urea backbone and triazole group are shared with several antifungal agents. Key structural differences lie in the substituents attached to the urea nitrogen and the adjacent alkyl chain. Below is a comparative analysis with analogues from the evidence:
Table 1: Structural Comparison
*Bioactivity inferred from structural similarity to triazole-based antifungals .
Key Observations:
- Tetrahydro-2H-pyran vs. Aromatic Substituents : The THP group in the target compound may confer improved aqueous solubility compared to halogenated aryl groups (e.g., 8d, 11b) .
- Triazole Positioning : Unlike thiadiazole-containing analogues (e.g., 8d), the target lacks additional sulfur heterocycles, which might reduce toxicity risks .
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, trends from analogues suggest:
Table 2: Physicochemical Comparison
- The THP group likely reduces crystallinity compared to aromatic substituents, favoring amorphous solid forms and better dissolution profiles .
Yield and Purity Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
